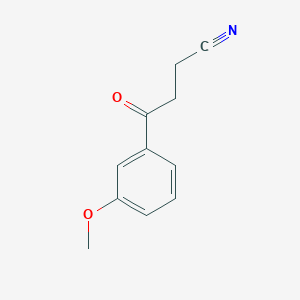

4-(3-Methoxyphenyl)-4-oxobutyronitrile

Description

4-(3-Methoxyphenyl)-4-oxobutyronitrile (C₁₁H₁₁NO₂, MW 189.22 g/mol) is a nitrile-containing organic compound featuring a 3-methoxyphenyl ketone moiety. Its structure includes a methoxy group (-OCH₃) at the meta position of the aromatic ring, a carbonyl group (C=O), and a nitrile (-CN) functional group. This combination of electron-donating (methoxy) and electron-withdrawing (carbonyl, nitrile) groups makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

4-(3-methoxyphenyl)-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-10-5-2-4-9(8-10)11(13)6-3-7-12/h2,4-5,8H,3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJFAFAHGPNGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10605707 | |

| Record name | 4-(3-Methoxyphenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38102-72-6 | |

| Record name | 4-(3-Methoxyphenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-4-oxobutyronitrile typically involves the condensation of 3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity, often employing automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-4-oxobutyronitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound is frequently utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry.

Biology

- Biological Activity : Preliminary studies indicate that 4-(3-Methoxyphenyl)-4-oxobutyronitrile exhibits potential antimicrobial and anticancer properties. Research has focused on its interaction with biological targets, suggesting that its methoxy group may enhance binding affinity to specific enzymes or receptors .

Medicine

- Drug Development : The compound is being explored for its potential use in drug development, particularly in designing novel therapeutic agents. Its biological activity against cancer cells and pathogens positions it as a candidate for further pharmacological studies .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM, suggesting its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, derivatives of this compound were synthesized and tested against various bacterial strains. The findings indicated that certain derivatives exhibited potent antibacterial effects, highlighting the compound's versatility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-4-oxobutyronitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The table below compares 4-(3-Methoxyphenyl)-4-oxobutyronitrile with analogues differing in phenyl ring substituents:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: Methoxy and nitro substituents exhibit opposing electronic effects.

- Halogenated Derivatives : Bromo and iodo analogues are heavier, favoring applications in crystallography or catalysis. Fluorinated versions (e.g., 4-(3-Fluorophenyl)-4-oxobutyronitrile) are lighter and may improve pharmacokinetic profiles .

Functional Group Modifications

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile (C₁₀H₅F₄NO, MW 231.15 g/mol)

This compound replaces the ketone with a trifluoromethylated β-ketonitrile group. The trifluoromethyl (-CF₃) and fluoro substituents enhance lipophilicity and metabolic resistance, making it valuable in fluorinated drug development .

3-(4-Methoxyphenyl)-3-oxopropanenitrile (C₁₀H₉NO₂, MW 175.18 g/mol)

A shorter-chain analogue lacking the butyronitrile chain. Its compact structure facilitates hydrogen bonding, as seen in anticancer derivatives like [14a–h] .

Pharmacological Potential

- The methoxy group in this compound may mimic natural product scaffolds (e.g., flavonoids), suggesting utility in antiviral or anti-inflammatory drug design .

- Fluorinated derivatives exhibit improved blood-brain barrier penetration, relevant to CNS-targeted therapies .

Biological Activity

4-(3-Methoxyphenyl)-4-oxobutyronitrile (CAS No. 38102-72-6) is a compound of significant interest due to its unique chemical structure, which imparts various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is CHNO. Its structure features a methoxy group attached to a phenyl ring, contributing to its reactivity and interaction with biological targets. The compound can be synthesized through condensation reactions involving 3-methoxybenzaldehyde and malononitrile, typically in the presence of bases like piperidine or pyridine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit certain metabolic enzymes, leading to altered cellular functions. The compound's methoxy group enhances its binding affinity to these targets, potentially modulating their activity .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. Molecular docking studies revealed that it binds effectively to the active sites of cancer-related proteins, such as the Human Progesterone Receptor. This interaction suggests potential therapeutic applications in treating hormone-sensitive cancers .

Antiviral Activity

In addition to its antimicrobial and anticancer properties, there is emerging evidence supporting the antiviral activity of this compound. Studies involving molecular docking against viral proteins have shown promising results, indicating that it may inhibit viral replication .

Case Studies

Research Applications

The compound is being explored for various applications in scientific research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.